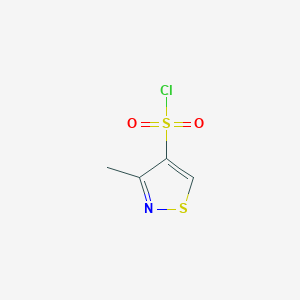
4-Isothiazolesulfonyl chloride, 3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isothiazolesulfonyl chloride, 3-methyl- is an organic compound belonging to the isothiazole family. This compound is characterized by a five-membered ring containing both sulfur and nitrogen atoms, with a sulfonyl chloride group and a methyl group attached to the ring. It is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiazolesulfonyl chloride, 3-methyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of N-methyl-3-thiocyanoacrylamide with a chlorinating agent such as thionyl chloride (SOCl2). This reaction proceeds under controlled conditions to form the desired isothiazole ring with the sulfonyl chloride group attached .
Industrial Production Methods
Industrial production of 4-Isothiazolesulfonyl chloride, 3-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous monitoring helps in maintaining the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Isothiazolesulfonyl chloride, 3-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild conditions with the use of a base to neutralize the by-products.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Cyclization Reactions: Catalysts such as palladium or copper are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions include various substituted isothiazoles, sulfonamides, and other heterocyclic compounds. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
4-Isothiazolesulfonyl chloride, 3-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis and medicinal chemistry.
Biology: The compound is used in the development of bioactive molecules and as a tool for studying biological pathways.
Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 4-Isothiazolesulfonyl chloride, 3-methyl- involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the synthesis of bioactive compounds and in the modification of biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylisothiazolinone: A related compound used as a biocide in personal care products and industrial applications.
Chloromethylisothiazolinone: Another biocide with similar applications but different reactivity and toxicity profiles.
Benzisothiazolinone: Used as a preservative and antimicrobial agent in various products.
Uniqueness
4-Isothiazolesulfonyl chloride, 3-methyl- is unique due to its specific functional groups and reactivity. The presence of both the sulfonyl chloride and methyl groups provides distinct chemical properties that differentiate it from other isothiazoles. Its versatility in chemical reactions and applications in multiple fields make it a valuable compound in scientific research and industry.
Propriétés
| 4590-60-7 | |
Formule moléculaire |
C4H4ClNO2S2 |
Poids moléculaire |
197.7 g/mol |
Nom IUPAC |
3-methyl-1,2-thiazole-4-sulfonyl chloride |
InChI |
InChI=1S/C4H4ClNO2S2/c1-3-4(2-9-6-3)10(5,7)8/h2H,1H3 |
Clé InChI |
FXOOFNCSOMBJLN-UHFFFAOYSA-N |
SMILES canonique |
CC1=NSC=C1S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Fluorobenzo[h]-1,6-naphthyridine-5-carbonitrile](/img/structure/B12112029.png)
![2-(5-methoxy-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12112034.png)

![7-amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B12112046.png)


![2-[(5Z)-5-[(3-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12112064.png)
![methyl N-[1-[2-[4-[10-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-2H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12112085.png)
![(2R,3R,4S,5R)-2-{6-amino-2-[(3,3,3-trifluoropropyl)sulfanyl]-9H-purin-9-yl}-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12112092.png)

![2-[4-(4-Fluoro-phenyl)-piperazin-1-ylmethyl]-5-hydroxy-pyran-4-one](/img/structure/B12112106.png)

![{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12112109.png)
